Azepane Ring Substitution vs. Non-Azepane Analog: Computed Lipophilicity (XLogP3) Comparison
The presence of the basic azepane ring in N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide increases the computed partition coefficient (XLogP3) relative to its non-azepane analog N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide (CAS 1058492-14-0). The target compound yields an XLogP3 of 4.9 [1]. The non-azepane analog, lacking the seven-membered nitrogen heterocycle, is expected to have a lower XLogP3 (estimated ≤4.0 based on the loss of the lipophilic azepane moiety and reduction in molecular weight from 378.5 to 281.4 g/mol) . This difference of ≥0.9 log units implies a roughly 8-fold higher theoretical partition into lipid phases for the target compound, which may translate to differential membrane permeability, blood-brain barrier penetration, and non-specific binding in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 (PubChem computed) |
| Comparator Or Baseline | N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide (CAS 1058492-14-0): XLogP3 estimated ≤4.0 |
| Quantified Difference | ΔXLogP3 ≥ 0.9 units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) and molecular structure comparison |
Why This Matters
For assay development, the higher lipophilicity of the azepane-containing compound demands adjusted DMSO stock concentrations, surfactant-containing assay buffers, and careful control of non-specific binding—failure to account for this can lead to false-negative or false-positive hit calling.
- [1] PubChem CID 16931871, Computed Properties: XLogP3 = 4.9. View Source
